molecular formula C15H15NO3S B1677382 Modafinil Sulfone CAS No. 118779-53-6

Modafinil Sulfone

Cat. No.: B1677382
CAS No.: 118779-53-6
M. Wt: 289.4 g/mol
InChI Key: ZESNOWZYHYRSRY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Modafinil Sulfone, a metabolite of Modafinil, is believed to interact with the same primary targets as Modafinil. These targets include the dopamine transporter (DAT) and norepinephrine transporter (NET) . These transporters play a crucial role in the regulation of neurotransmitter levels in the brain, which in turn influence alertness, wakefulness, and cognitive performance .

Mode of Action

It is believed to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . This compound may also activate glutamatergic circuits while inhibiting GABA . These actions result in increased wakefulness and alertness .

Biochemical Pathways

This compound is thought to affect several biochemical pathways. It is primarily metabolized via amide hydrolysis, with lesser contributions from cytochrome P450 (CYP)-mediated oxidative pathways .

Pharmacokinetics

This compound’s pharmacokinetic properties are similar to those of Modafinil. After oral administration, Modafinil is readily absorbed, reaching maximum plasma concentrations at 2–4 hours after administration and pharmacokinetic steady state within 2–4 days . Modafinil is primarily eliminated via metabolism, mainly in the liver, with subsequent excretion in the urine . Less than 10% of the dose is excreted as unchanged drug .

Result of Action

Interestingly, like Modafinil, this compound was found to show anticonvulsant properties in animals, indicating that it does possess some biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can affect the pharmacokinetics of this compound. Modafinil has potential to affect the pharmacokinetics of drugs that are metabolized by certain CYP enzymes . Compounds that induce or inhibit CYP activity are unlikely to have major effects on the pharmacokinetics of Modafinil .

Biochemical Analysis

Biochemical Properties

Modafinil sulfone plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It has been found to exhibit anticonvulsant properties in animal models, indicating its interaction with neural pathways and neurotransmitter systems .

Cellular Effects

This compound influences cellular processes by modulating neurotransmitter systems. It has been shown to have neuroprotective properties and may enhance cognitive performance and vigilance . In cellular models, this compound has been observed to affect cell signaling pathways, particularly those involving dopamine and norepinephrine transporters . These interactions can lead to changes in gene expression and cellular metabolism, contributing to its anticonvulsant effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with neurotransmitter transporters and receptors. It inhibits the reuptake of dopamine by binding to the dopamine reuptake pump, leading to increased extracellular dopamine levels . Additionally, it may modulate the activity of GABA and glutamate receptors, contributing to its anticonvulsant properties . These molecular interactions result in changes in gene expression and enzyme activity, further influencing its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its biological activity may decrease over time due to metabolic degradation . Long-term studies in animal models have indicated that this compound can have sustained anticonvulsant effects, although its efficacy may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance the anticonvulsant activity of classical antiepileptic drugs, such as valproate . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and adverse behavioral changes . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.

Metabolic Pathways

This compound is primarily metabolized in the liver through amide hydrolysis and cytochrome P450-mediated oxidative pathways . It is excreted mainly as metabolites in the urine . The metabolic pathways involve interactions with various enzymes, including CYP3A4, CYP2C19, and CYP1A2 . These interactions can influence the metabolic flux and levels of metabolites, affecting the overall pharmacokinetics of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is well-absorbed and distributed throughout the body, with significant accumulation in the brain . The transport and distribution of this compound are influenced by its lipophilic nature, allowing it to cross the blood-brain barrier effectively .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and neuronal compartments . It does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in neural tissues suggests that it may exert its effects through interactions with cytoplasmic and membrane-bound receptors and transporters .

Properties

IUPAC Name

2-benzhydrylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESNOWZYHYRSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424213
Record name 2-[(Diphenylmethyl)sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118779-53-6
Record name 2-[(Diphenylmethyl)sulfonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118779-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Modafinil sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118779536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Diphenylmethyl)sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODAFINIL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946LME1J4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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